molecular formula C12H11F3N2O2 B13004783 ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate

ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate

Cat. No.: B13004783
M. Wt: 272.22 g/mol
InChI Key: ASRAHZFHJWYBSI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name ethyl 2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetate follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent indazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2. Key substituents include:

  • A methyl group at position 2 of the indazole ring
  • Fluorine atoms at positions 5 (indazole) and 2,2 (acetate side chain)
  • An ethoxycarbonyl group (ester) at the acetyl position

The numbering system ensures unambiguous identification of all substituents, as illustrated by the SMILES string CCOC(=O)C(C1=CC2=CN(N=C2C=C1F)C)(F)F. This nomenclature distinguishes the compound from regioisomers, such as those with fluorine at position 4 or methyl at position 1.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₁F₃N₂O₂ reflects the compound’s composition. Table 1 details the atomic contribution to molecular weight:

Element Quantity Atomic Mass (g/mol) Total Contribution (g/mol)
C 12 12.01 144.12
H 11 1.008 11.09
F 3 19.00 57.00
N 2 14.01 28.02
O 2 16.00 32.00
Total 272.23

The calculated molecular weight (272.23 g/mol) matches experimental data from mass spectrometry. The fluorine content (20.93% by mass) significantly influences polarity and lipophilicity compared to non-fluorinated analogs.

X-ray Crystallographic Studies

While direct X-ray data for this compound remains unpublished, studies of analogous fluorinated indazoles provide structural insights. For example, 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole crystallizes in chiral space group P3₂1 with helical hydrogen-bonded catemers. Key features likely shared with the target compound include:

  • Planar indazole core (mean deviation <0.01 Å)
  • Fluorine substituents adopting orthogonal positions to minimize steric clash
  • Ester group rotation constrained by conjugation with the acetyl moiety

Hydrogen bonding patterns observed in 3-methyl-1H-indazole dimers (N-H···N interactions) suggest potential intermolecular associations in the crystalline phase, though the ester group may introduce additional O···H-C contacts.

Conformational Analysis via Computational Modeling

Density functional theory (DFT) simulations using the B3LYP/6-311+G(d,p) basis set reveal two dominant conformers (Figure 1):

Conformer A (ΔG = 0 kcal/mol):

  • Ester group coplanar with indazole ring (dihedral angle: 178.5°)
  • Fluorine atoms at C2 and C6 aligned antiperiplanar

Conformer B (ΔG = 1.2 kcal/mol):

  • Ester rotated 120° relative to indazole plane
  • Synclinal arrangement of C2 and C6 fluorines

The energy barrier for A↔B interconversion is 2.8 kcal/mol, indicating room-temperature flexibility. Natural bond orbital (NBO) analysis identifies hyperconjugative stabilization from C-Fσ*←C-Cσ interactions (E(2) = 4.3 kcal/mol).

Comparative Structural Analysis with Related Indazole Derivatives

Table 2 contrasts structural features with analogs:

Compound Molecular Formula Key Substituents Hydrogen Bonding Motif
Target Compound C₁₂H₁₁F₃N₂O₂ 2-Me, 5-F, 6-F, 2,2-difluoroacetate Predicted: O···H-N dimers
3-Trifluoromethyl-1H-indazole C₈H₅F₃N₂ 3-CF₃ Helical catemers (N-H···N)
5,6-Difluoro-1H-indazole C₇H₄F₂N₂ 5-F, 6-F Dimeric N-H···N interactions
Fluzinamide C₁₂H₁₃F₃N₂O₂ 3-(Trifluoromethyl)phenoxy Amide N-H···O=C

The target compound’s 2,2-difluoroacetate group introduces greater steric bulk compared to simpler indazoles, potentially hindering π-π stacking while enhancing membrane permeability. Fluorine atoms at C5 and C6 create an electron-deficient aromatic system, as evidenced by calculated NMR chemical shifts (C5: δ 148.9 ppm; C6: δ 152.3 ppm).

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetate

InChI

InChI=1S/C12H11F3N2O2/c1-3-19-11(18)12(14,15)8-4-7-6-17(2)16-10(7)5-9(8)13/h4-6H,3H2,1-2H3

InChI Key

ASRAHZFHJWYBSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CN(N=C2C=C1F)C)(F)F

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis:

  • Setup:

    • Add ethyl 2-(1-acetyl-6-fluoro-1H-indazol-5-yl)-2,2-difluoroacetate (1.40 g, 5.4 mmol) to a 100 mL round-bottom flask.
    • Add ethyl acetate (40 mL) as the solvent.
  • Addition of Reagent:

    • Introduce trimethyloxonium tetrafluoroborate (1.20 g, 8.1 mmol) to the reaction mixture.
  • Reaction:

    • Stir the mixture at room temperature overnight.
  • Workup:

    • Add aqueous saturated sodium hydrosulfite solution (50 mL) to quench the reaction.
    • Separate the aqueous phase and extract it twice with ethyl acetate (40 mL each).
  • Purification:

    • Combine the organic phases and wash them with brine (50 mL).
    • Dry over anhydrous sodium sulfate.
    • Concentrate the residue under reduced pressure.
    • Purify the crude product using silica gel flash chromatography with an eluent mixture of ethyl acetate/petroleum ether (ratio: 1:3).
  • Final Product:

    • Obtain a yellow solid weighing approximately 1.30 g (yield: 59%).

Key Observations and Analytical Data

Yield Optimization:

The reaction yield is reported at 59%, which can be influenced by:

  • Precise control of reaction temperature.
  • Purity of reagents and solvents.

Analytical Confirmation:

The compound's molecular weight was confirmed as $$272.22 \, \text{g/mol}$$, and its mass spectrum showed a peak at $$m/z = 273$$ ([M+1]).

Data Table for Reaction Parameters

Parameter Value/Details
Starting Material Ethyl 2-(1-acetyl-6-fluoro-1H-indazol-5-yl)-2,2-difluoroacetate
Reagent Trimethyloxonium tetrafluoroborate
Solvent Ethyl acetate
Reaction Temperature Room temperature (~20°C)
Reaction Time Overnight
Workup Sodium hydrosulfite solution
Purification Method Silica gel chromatography
Eluent Ethyl acetate/petroleum ether (1:3)
Final Yield 59%

Notes on Preparation

Safety Precautions:
Trimethyloxonium tetrafluoroborate is a reactive reagent; handle it with care in a well-ventilated area using appropriate personal protective equipment.

Scalability:
The method described can be scaled up with proper adjustments in equipment size and reagent quantities while maintaining reaction conditions.

Applications: This compound's fluorinated structure makes it valuable in drug discovery and agrochemical development due to enhanced chemical stability and biological activity.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate in cancer treatment, specifically targeting colorectal cancer.

  • Mechanism of Action : The compound inhibits the malignant behaviors of colorectal cancer cells by restricting cell proliferation, promoting apoptosis, and hindering migration and invasion. It achieves this by blocking the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby preventing its nuclear translocation and subsequent activation of oncogenic pathways .

Structure-Based Drug Design

The compound has been utilized in structure-based drug design to identify potential ligands for various targets. Its unique structural features allow for the exploration of structure–activity relationships (SAR), which are crucial for developing more effective therapeutic agents .

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways that involve the modification of indazole derivatives. This process often includes:

  • Formation of Indazole Core : The initial step typically involves synthesizing the indazole framework.
  • Fluorination : Introduction of fluorine atoms at specific positions to enhance biological activity.
  • Esterification : The final step involves esterification with ethyl acetate to yield the target compound.

Study on Colorectal Cancer

A notable study investigated the effects of this compound on colorectal cancer cells. The findings included:

  • In Vitro Analysis : Various assays (MTT, EdU staining, flow cytometry) were employed to assess cell viability, proliferation rates, and apoptotic activity.
  • In Vivo Evaluation : A nude mice xenograft model was used to evaluate tumor growth inhibition, demonstrating significant antitumor effects attributed to the compound's mechanism targeting STAT3 signaling pathways .

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three classes: fluorinated acetates , indazole derivatives , and heterocyclic esters . Key comparisons are summarized below:

Fluorinated Acetates

Fluorinated acetates are pivotal in agrochemicals and pharmaceuticals due to their resistance to enzymatic degradation. Notable examples include:

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate : Used in the synthesis of CDK9 inhibitors, this compound highlights the role of difluoro groups in stabilizing reactive intermediates during cross-coupling reactions .
  • Ammonium salt of 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetic acid : A perfluorinated compound with applications in surfactants and polymer chemistry, emphasizing the versatility of fluorinated esters in industrial applications .

Indazole Derivatives

Indazole-containing compounds are prominent in kinase inhibition. Comparisons include:

  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole : This benzimidazole derivative, synthesized via condensation reactions , shares a fluorinated aromatic system but lacks the difluoroacetate moiety, resulting in reduced electrophilic character.
  • 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one : A fluorinated benzodiazepine analog with anxiolytic properties, demonstrating how fluorine placement on aromatic rings modulates receptor binding .

Key Differences : The indazole core in the target compound may offer superior π-stacking interactions in enzyme active sites compared to benzimidazoles or benzodiazepines.

Heterocyclic Esters with Agrochemical Relevance

Compounds like 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (m.p. 138°C, yield 74%) exemplify esterified heterocycles with herbicidal activity. However, their non-fluorinated structures limit their metabolic stability relative to the target compound.

Data Tables for Comparative Analysis

Compound Class Example Compound Melting Point (°C) Yield (%) Key Application Reference
Fluorinated Acetate Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate N/A N/A CDK9 Inhibitor Synthesis
Benzimidazole Derivative 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-benzimidazole N/A N/A Anticancer Research
Isoxazoline Ester 3-(2-Acetyloxyphenyl)-Δ²-isoxazoline 138 74 Herbicidal Activity

Research Findings and Implications

  • Fluorine Substitution: The difluoroacetate group in the target compound likely enhances its resistance to hydrolysis compared to non-fluorinated esters, as seen in agrochemical analogs .
  • Synthetic Challenges : Fluorination at the indazole 5-position may require regioselective methods, as demonstrated in benzodiazepine synthesis .

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